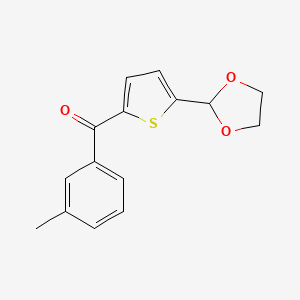

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene (5-DMT) is a heterocyclic compound composed of a 5-membered dioxolane ring and a 2-methylbenzoylthiophene side chain. It is a novel compound synthesized by researchers in 2018, and is increasingly being studied for its potential in a variety of scientific applications.

科学的研究の応用

Metal Ion Reactivity

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, a thiophene derivative, has been explored in the context of metal ion reactivity. Thiophene derivatives are known to react with various metal ions, leading to potential applications in coordination chemistry and material sciences (Salameh & Tayim, 1983).

Pharmaceutical Research

Thiophene derivatives, including those similar to 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, have been synthesized and evaluated for their potential as dual antidepressant drugs. Their interaction with serotonin receptors and serotonin transporter highlights their importance in pharmaceutical research (Orus et al., 2002).

Antimicrobial and Antifungal Applications

Recent studies have synthesized new thiophene-containing compounds, demonstrating significant antimicrobial and antifungal activities. This indicates the potential of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).

Material Science and Luminescence

Thiophene derivatives have been used in the synthesis of luminescent materials. Their non-covalent complexes exhibit significant photoluminescence, which is relevant for applications in material sciences, particularly in the development of luminescent materials and sensors (Osterod et al., 2001).

Electrochemical Applications

Thiophene derivatives have been incorporated into novel polymers for electrochemical applications. Their unique properties, such as electrochromism, make them suitable for use in electrochromic devices and other electronic applications (Hu et al., 2019).

Anti-Tumor Research

Studies have also explored thiophene derivatives for their anti-tumor properties. Synthesizing novel compounds containing thiophene moieties has shown promising results against specific cancer cell lines, suggesting potential applications in cancer treatment (Gomha et al., 2016).

特性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQSLOKMCAJDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641923 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene | |

CAS RN |

898773-20-1 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)